Cas no 73965-72-7 (3-fluoro-2-methylpropan-1-amine)

3-Fluoro-2-methylpropan-1-amine is a fluorinated amine compound characterized by its branched alkyl chain and reactive primary amine functionality. The presence of a fluorine atom at the 3-position enhances its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features contribute to improved metabolic stability and bioavailability in drug development applications. The compound's compact molecular structure and fluorine substitution also facilitate selective reactivity in nucleophilic and electrophilic transformations. Suitable for use in peptide modifications and bioactive molecule derivatization, it offers synthetic versatility while maintaining favorable physicochemical properties. The methyl group at the 2-position introduces steric effects that can influence regioselectivity in further chemical modifications.
3-fluoro-2-methylpropan-1-amine structure
73965-72-7 structure
Product Name:3-fluoro-2-methylpropan-1-amine
CAS No:73965-72-7
MF:C4H10FN
MW:91.1273045539856
CID:5847193
PubChem ID:57590630
Update Time:2025-06-10

3-fluoro-2-methylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-2-methylpropan-1-amine HCl
    • 1-Propanamine, 3-fluoro-2-methyl-
    • 3-fluoro-2-methylpropan-1-amine
    • 73965-72-7
    • EN300-1831985
    • Inchi: 1S/C4H10FN/c1-4(2-5)3-6/h4H,2-3,6H2,1H3
    • InChI Key: SZZMKINPSFOMSO-UHFFFAOYSA-N
    • SMILES: C(N)C(C)CF

Computed Properties

  • Exact Mass: 91.079727485g/mol
  • Monoisotopic Mass: 91.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 30.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 0.875±0.06 g/cm3(Predicted)
  • Boiling Point: 87.1±15.0 °C(Predicted)
  • pka: 9.05±0.10(Predicted)

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Additional information on 3-fluoro-2-methylpropan-1-amine

Recent Advances in the Study of 3-Fluoro-2-methylpropan-1-amine (CAS: 73965-72-7) in Chemical Biology and Pharmaceutical Research

3-Fluoro-2-methylpropan-1-amine (CAS: 73965-72-7) is a fluorinated amine compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique fluorine substitution and methyl group, has been explored for its role in modulating biological activity, improving pharmacokinetic properties, and serving as a building block in the synthesis of novel therapeutics. Recent studies have highlighted its utility in the design of enzyme inhibitors, receptor modulators, and prodrugs, making it a valuable target for further investigation.

One of the key areas of research involving 3-fluoro-2-methylpropan-1-amine is its incorporation into small-molecule inhibitors targeting enzymes such as kinases and proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against a specific kinase implicated in cancer progression. The fluorine atom's electronegativity was found to enhance binding affinity, while the methyl group contributed to metabolic stability, underscoring the compound's versatility in drug design.

In addition to its role in enzyme inhibition, 3-fluoro-2-methylpropan-1-amine has been investigated for its potential in prodrug development. A recent preprint on bioRxiv detailed its use as a masking group for amine-containing drugs, enabling improved bioavailability and targeted delivery. The study reported that the fluorinated moiety facilitated controlled release under physiological conditions, reducing off-target effects and enhancing therapeutic efficacy. This approach holds promise for applications in oncology and infectious diseases.

Another notable advancement involves the compound's application in positron emission tomography (PET) imaging. Researchers have synthesized radiolabeled analogs of 3-fluoro-2-methylpropan-1-amine to track the distribution of amine transporters in the brain. Preliminary results from a 2024 study in ACS Chemical Neuroscience suggest that these analogs could serve as valuable tools for studying neurological disorders such as Parkinson's disease and depression, providing insights into amine transporter dysfunction.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-fluoro-2-methylpropan-1-amine derivatives. A 2023 review in Organic Process Research & Development highlighted the need for more efficient synthetic routes to address issues such as yield and purity. Advances in flow chemistry and catalysis are expected to play a pivotal role in overcoming these hurdles, enabling broader adoption of this compound in pharmaceutical research.

In conclusion, 3-fluoro-2-methylpropan-1-amine (CAS: 73965-72-7) represents a versatile and promising scaffold in chemical biology and drug discovery. Its applications span enzyme inhibition, prodrug design, and imaging, with ongoing research aimed at addressing synthetic and pharmacological challenges. As the field progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

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